molecular formula C12H19N5O2 B6501313 ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1396764-92-3

ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B6501313
CAS No.: 1396764-92-3
M. Wt: 265.31 g/mol
InChI Key: OBAZEEGALBSTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate: is a chemical compound belonging to the class of piperazine derivatives. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a pyrimidinyl group attached to the piperazine ring, making it a valuable intermediate in various chemical and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-amino-6-methylpyrimidin-2-yl and piperazine-1-carboxylate as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The temperature and pressure are carefully controlled to ensure the formation of the desired product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch processes to optimize yield and purity. Catalysts such as acids or bases may be used to enhance the reaction rate and selectivity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, or halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated or carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound, often with altered functional groups.

  • Substitution Products: Derivatives with different substituents on the piperazine ring.

Mechanism of Action

Target of Action

The primary targets of ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in numerous physiological and pathological processes.

Biochemical Pathways

The compound likely affects the nitric oxide synthase pathways, given its target proteins . Nitric oxide plays a pivotal role in various biochemical pathways, including vasodilation, immune response, and neurotransmission. The downstream effects of these pathways can have significant impacts on physiological processes.

Result of Action

Given its potential interaction with nitric oxide synthase, it may influence nitric oxide production and thereby affect various cellular functions and signaling pathways .

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active compounds, particularly in the development of antiviral and antitumor agents. Medicine: Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate is explored for its potential therapeutic applications, including its use in treating infections and inflammatory conditions. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate: is structurally similar to other piperazine derivatives and pyrimidinyl compounds.

  • Comparison: While similar compounds may share structural features, the presence of the ethyl ester group and the specific substitution pattern on the pyrimidinyl ring make this compound unique. Its distinct chemical properties and reactivity profile set it apart from other piperazine derivatives.

Properties

IUPAC Name

ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c1-3-19-12(18)17-6-4-16(5-7-17)11-14-9(2)8-10(13)15-11/h8H,3-7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAZEEGALBSTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.